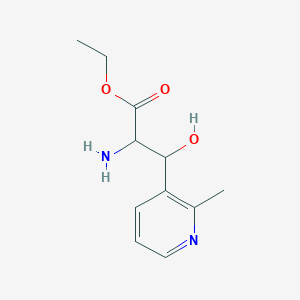

Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate is a complex organic compound with a unique structure that includes an amino group, a hydroxy group, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection. The reaction is catalyzed by trifluoromethanesulfonic acid and carried out in anhydrous ethanol at temperatures between 120-160°C for 16-20 hours . The resulting product is then purified through a series of washing and recrystallization steps to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The raw materials are relatively inexpensive and the synthesis process is straightforward, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The amino group can be reduced to an amine.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate can be compared with other similar compounds, such as:

Ethyl 3-(pyridin-2-ylamino)propanoate: Similar structure but lacks the hydroxy group.

Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar functional groups but different aromatic ring.

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Contains additional amino and benzamido groups

These compounds share some chemical properties but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Biological Activity

Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Molecular Formula : C11H16N2O3

Molecular Weight : 224.26 g/mol

IUPAC Name : this compound

Canonical SMILES : CCOC(=O)C(C(C1=C(C=CC=N1)C)O)N

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylpyridine derivatives with ethyl glycinate hydrochloride under basic conditions. Common methods include:

- Reflux in Ethanol : Utilizing sodium hydroxide as a base.

- Purification : Achieved through recrystallization or column chromatography to obtain pure compounds.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cytotoxicity Studies : In vitro tests showed that this compound exhibited significant cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound was found to induce apoptosis more effectively than standard treatments like bleomycin .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thus preventing substrate access. The hydroxyl and amino groups facilitate hydrogen bonding with amino acid residues in enzymes.

- Cell Signaling Modulation : It is suggested that the pyridine ring may engage in π-π interactions with aromatic residues, enhancing the stability of enzyme-inhibitor complexes.

Case Studies and Experimental Data

Applications in Medicine

This compound is being explored for various therapeutic applications:

- Cancer Therapy : Its potential to inhibit tumor growth makes it a candidate for further development in oncology.

- Neurodegenerative Diseases : Investigations into its effects on cholinesterase inhibition suggest possible applications in treating Alzheimer's disease by enhancing cholinergic signaling .

- Antimicrobial Properties : Ongoing research is assessing its efficacy against bacterial strains, indicating broad-spectrum antimicrobial activity.

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate |

InChI |

InChI=1S/C11H16N2O3/c1-3-16-11(15)9(12)10(14)8-5-4-6-13-7(8)2/h4-6,9-10,14H,3,12H2,1-2H3 |

InChI Key |

OSBPUTYCWBFWEB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C1=C(N=CC=C1)C)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.